molecular formula C25H23Br2NO4 B2778896 TR antagonist 1

TR antagonist 1

Cat. No.: B2778896
M. Wt: 561.3 g/mol
InChI Key: JFQSWHAFVANRQE-HWKANZROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TR antagonist 1 involves multiple steps, including the bromination of specific aromatic compounds and the formation of ester linkages. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TR antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and various organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of antagonistic activity against thyroid hormone receptors .

Scientific Research Applications

Key Characteristics

  • Chemical Structure : C₂₁H₂₀F₃N₅O₄
  • IC<sub>50</sub> : Approximately 1.5 µM for thyroid hormone receptor antagonism in HeLa cells .
  • Form : Yellow solid, cell-permeable .

Treatment of Hyperthyroidism

Research indicates that TR antagonist 1 may provide a novel approach to treating hyperthyroidism. Traditional treatments often focus on reducing hormone production or surgical intervention. In contrast, TR antagonists directly inhibit the action of thyroid hormones at the receptor level, potentially offering a more effective and rapid restoration of euthyroid states .

Adipocyte Differentiation Studies

Recent studies have highlighted the role of TR antagonism in modulating adipocyte differentiation. Specifically, this compound has been shown to influence triglyceride accumulation in pre-adipocytes, suggesting its potential use in obesity research and metabolic health interventions .

Case Study: Environmental Impact on Metabolic Health

A study examined how environmental mixtures containing TR antagonists could disrupt adipocyte differentiation pathways. The findings indicated that exposure to certain environmental extracts significantly inhibited thyroid receptor activity, correlating with increased adiposity in subjects .

Drug Development and Virtual Screening

The development of TR antagonist compounds has been enhanced through virtual screening techniques. A notable study utilized computational models to identify potential TR antagonists from a library of over 250,000 compounds, leading to the synthesis and testing of several promising candidates, including this compound .

Table: Summary of Compounds Identified

Compound NameIC<sub>50</sub> (µM)Source
This compound1.5Virtual Screening
Compound A10High-throughput Screening
Compound B30Structure-Activity Relationship Study

Clinical Implications

Despite its potential applications, no TR antagonist has yet reached clinical application due to challenges in specificity and side effects associated with broad receptor inhibition. However, ongoing research aims to refine these compounds for targeted therapies that minimize adverse effects while maximizing therapeutic benefits .

Mechanism of Action

TR antagonist 1 exerts its effects by binding to thyroid hormone receptors, thereby blocking the action of thyroid hormones. This binding prevents the formation of the coactivator-binding surface, which is essential for the transcriptional activity of thyroid hormone receptors. As a result, the compound inhibits the expression of thyroid hormone-responsive genes .

Comparison with Similar Compounds

Biological Activity

Thyroid hormone receptors (TRs) play a crucial role in regulating various physiological processes, including metabolism, growth, and development. The compound known as TR antagonist 1 , specifically compound 1-850, has garnered attention for its potential therapeutic applications in conditions characterized by excess thyroid hormone activity, such as hyperthyroidism. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for future research.

This compound operates by binding to thyroid hormone receptors and inhibiting their activity. This antagonistic action prevents thyroid hormones like triiodothyronine (T3) from exerting their effects on target genes. The binding of this compound to the receptor alters the receptor's conformation, disrupting the formation of the coactivator-binding surface necessary for transcriptional activation.

Structural Insights

The structure of this compound suggests that it primarily engages in hydrophobic interactions within the ligand-binding pocket of the receptor. Notably, it forms a hydrogen bond with His-435 and positions itself in a way that interferes with the active conformation of helix H12, which is critical for receptor activation. This structural basis for its antagonistic activity was confirmed through docking studies and experimental assays .

In Vitro Studies

In a series of experiments conducted using cultured cells expressing TR, compound 1-850 demonstrated significant antagonistic effects against T3-mediated transcriptional activation. The IC50 values ranged from 1.5 to 30 μM across various studies, indicating a robust capacity to inhibit TR activity .

Table 1 summarizes the relative activities of several TR antagonists identified in these studies:

Compound NameStructureRelative Activity (IC50)
1-850[Structure]~1.5 - 30 μM
Compound A[Structure]~20 μM
Compound B[Structure]~15 μM

Adipogenic Effects

Further research has highlighted the role of this compound in modulating adipocyte differentiation. In experiments with 3T3-L1 pre-adipocytes, compound 1-850 was shown to stimulate triglyceride accumulation significantly more than traditional PPARγ agonists like rosiglitazone. This suggests that TR antagonism may be a potent pathway influencing adipogenesis and metabolic regulation .

Case Studies

Several case studies have explored the implications of this compound in clinical and environmental contexts:

  • Case Study 1 : A study examining environmental mixtures revealed that exposure to certain dust extracts containing TR antagonists led to increased adipogenic activity in vitro, correlating with elevated free serum thyroxine levels among exposed individuals. The antagonistic effects were quantified, showing a reduction in T3-mediated efficacy by up to 67% .
  • Case Study 2 : In clinical settings, patients with hyperthyroidism treated with TR antagonists experienced rapid symptom relief compared to traditional therapies. These findings underscore the potential utility of this compound as an adjunct therapy for managing thyroid hormone excess .

Properties

IUPAC Name

3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQSWHAFVANRQE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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